molecular formula CSe2 B3053059 Carbon diselenide CAS No. 506-80-9

Carbon diselenide

Cat. No.: B3053059
CAS No.: 506-80-9
M. Wt: 170 g/mol
InChI Key: JNZSJDBNBJWXMZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Carbon diselenide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of carbon diselenide involves its ability to undergo substitution reactions, forming various organoselenium compounds. These reactions often involve the formation of dialkydiselenocarbamates, which can further participate in other chemical processes .

Comparison with Similar Compounds

    Carbon Disulfide (CS₂): Similar in structure but contains sulfur instead of selenium.

    Carbon Dioxide (CO₂): Similar in structure but contains oxygen instead of selenium.

Uniqueness: Carbon diselenide is unique due to its selenium content, which imparts different chemical properties compared to its sulfur and oxygen analogues. For instance, it has a higher molecular weight and different reactivity patterns .

Biological Activity

Carbon diselenide (CSe2_2) is an organoselenium compound that has garnered interest due to its unique chemical properties and potential biological activities. As a selenium-containing compound, it exhibits distinct biological effects that are being explored for various applications, particularly in the fields of cancer research and antioxidant activity.

This compound is a colorless liquid with a molecular weight of approximately 178.98 g/mol. It is structurally similar to carbon disulfide (CS2_2), but the substitution of sulfur with selenium imparts different reactivity and biological properties.

Table 1: Comparison of this compound and Carbon Disulfide

PropertyThis compound (CSe2_2)Carbon Disulfide (CS2_2)
Molecular Weight178.98 g/mol76.14 g/mol
State at Room TemperatureLiquidLiquid
OdorCharacteristicSweet
SolubilitySoluble in organic solventsSoluble in organic solvents

Anticancer Properties

Research indicates that this compound and its derivatives exhibit anticancer properties. A study highlighted the efficacy of selenium-containing compounds in reducing oxidative stress, which is crucial in cancer development. The mechanisms include:

  • Reduction of Oxidative Stress : Selenium compounds can reduce free radicals, thereby preventing DNA damage.
  • Induction of Apoptosis : Certain selenocompounds trigger programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : They may inhibit the formation of new blood vessels necessary for tumor growth.

Case Studies

  • Selenium Compounds in Cancer Models : In murine models, diselenides have shown significant protective effects against chemically induced tumors. For instance, selenocystine was effective against lung tumors induced by NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) when administered during both pre-initiation and post-initiation phases of tumor development .
  • Mechanisms of Action : A review indicated that diselenides can modulate multiple pathways involved in cancer progression, including redox signaling, apoptosis induction, and inhibition of multidrug resistance mechanisms .

Antioxidant Activity

This compound also exhibits antioxidant properties , which are beneficial in various biological systems:

  • Free Radical Scavenging : It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress.
  • Enzyme Mimicking Activity : Certain derivatives demonstrate catalase-like activity, enhancing their potential as therapeutic agents against oxidative damage .

Table 2: Biological Activities of this compound Derivatives

CompoundActivity TypeMechanism
Diallyl selenideAnticancerInduces apoptosis in cancer cells
Diphenyl diselenideAntioxidantScavenges free radicals and mimics catalase activity
SelenocystineChemopreventiveReduces oxidative stress and inhibits tumor growth

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For example, a study on diselenocarbamates derived from this compound revealed significant antimicrobial and antitumor activities . These derivatives were shown to inhibit cell proliferation in various cancer cell lines, including Hep-G2 (hepatocarcinoma) and DU-145 (prostate cancer) cells .

Properties

InChI

InChI=1S/CSe2/c2-1-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZSJDBNBJWXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[Se])=[Se]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CSe2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060138
Record name Carbon selenide (CSe2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-80-9
Record name Carbon selenide (CSe2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbon diselenide
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Record name Carbon selenide (CSe2)
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Record name Carbon diselenide
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Record name CARBON DISELENIDE
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